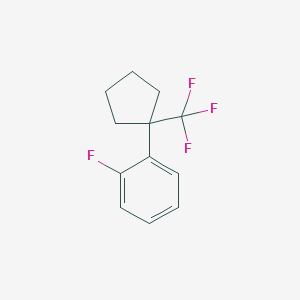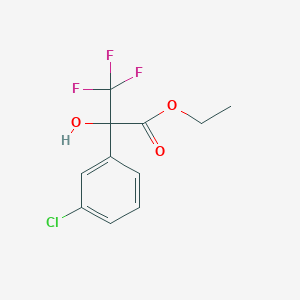![molecular formula C20H22N2O2 B12453547 3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-methoxyphenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a cyclohexane ring and a quinazolinone moiety, with a methoxyphenyl group attached to the quinazolinone ring. The presence of these functional groups and the spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-methoxyphenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the quinazolinone core.
Spirocyclization: The final step involves the formation of the spiro connection between the cyclohexane ring and the quinazolinone moiety. This can be achieved through a cyclization reaction, often facilitated by a suitable catalyst or under specific reaction conditions such as elevated temperature and pressure.
Industrial Production Methods
Industrial production of 3’-(4-methoxyphenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3’-(4-methoxyphenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the quinazolinone moiety or the methoxyphenyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and acylating agents (acetyl chloride).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated or hydrogenated derivatives.
Scientific Research Applications
3’-(4-methoxyphenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-(4-methoxyphenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The methoxyphenyl group and the quinazolinone moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3’-(4-hydroxyphenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
3’-(4-chlorophenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Similar structure but with a chloro group instead of a methoxy group.
3’-(4-nitrophenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3’-(4-methoxyphenyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C20H22N2O2/c1-24-16-11-9-15(10-12-16)22-19(23)17-7-3-4-8-18(17)21-20(22)13-5-2-6-14-20/h3-4,7-12,21H,2,5-6,13-14H2,1H3 |
InChI Key |
LHYVAYLEGATWGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)
![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)
![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)
![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)

![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)

![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
